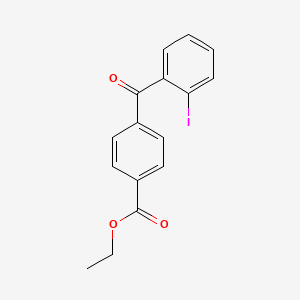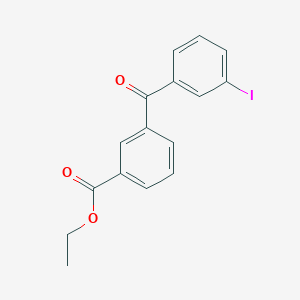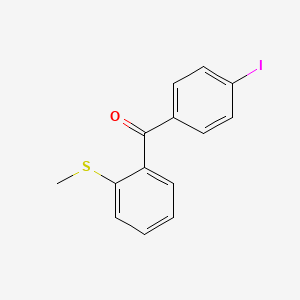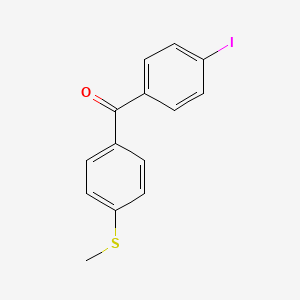
4-Ethoxy-2'-iodobenzophenon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
“4-Ethoxy-2'-iodobenzophenon” wird in der chemischen Synthese verwendet . Es handelt sich um eine Verbindung mit einem Molekulargewicht von 352,17, und sein IUPAC-Name lautet (4-Ethoxyphenyl)(4-iodophenyl)methanon .
Photoreduktionsstudien
Benzophenone, einschließlich “this compound”, sind bekannt für ihre Phosphoreszenz, die bei reduzierter Temperatur ausführlich untersucht wurde . In einem Experiment wurde versucht, 4-Chlor-4'-iodobenzophenon (eine ähnliche Verbindung) in Polymethylmethacrylat einzuschließen, um die Phosphoreszenz bei Raumtemperatur durch Isolierung einzelner Moleküle zu untersuchen .
Analyse der Quantenausbeute
Im Bereich der Photochemie könnte “this compound” möglicherweise zur Untersuchung der Quantenausbeute der Photoreduktion verwendet werden . Ähnliche Verbindungen wurden in Experimenten verwendet, um die Effizienz der Photoreduktion zur Bildung substituierter Benzopinacole zu bestimmen .
Materialwissenschaften
In der Materialwissenschaft könnte “this compound” bei der Entwicklung neuer Materialien verwendet werden. So könnte es beispielsweise in Polymethylmethacrylat eingeschlossen werden, um seine Eigenschaften bei Raumtemperatur zu untersuchen .
Biochemische Analyse
Biochemical Properties
4-Ethoxy-2’-iodobenzophenone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The interaction between 4-Ethoxy-2’-iodobenzophenone and these enzymes can lead to either inhibition or activation of the enzyme’s activity, depending on the specific context. Additionally, it can bind to certain proteins, altering their function and potentially affecting various biochemical pathways .
Cellular Effects
4-Ethoxy-2’-iodobenzophenone influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules, leading to changes in cell behavior. It also impacts gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes. Furthermore, 4-Ethoxy-2’-iodobenzophenone can alter cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of 4-Ethoxy-2’-iodobenzophenone involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, 4-Ethoxy-2’-iodobenzophenone can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in the transcription of specific genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Ethoxy-2’-iodobenzophenone can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 4-Ethoxy-2’-iodobenzophenone is relatively stable under standard laboratory conditions. Over extended periods, it may undergo degradation, leading to changes in its biochemical activity. Long-term studies have shown that 4-Ethoxy-2’-iodobenzophenone can have lasting effects on cellular function, particularly in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 4-Ethoxy-2’-iodobenzophenone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression. At higher doses, it can lead to toxic or adverse effects. For instance, high doses of 4-Ethoxy-2’-iodobenzophenone have been associated with cellular toxicity and adverse effects on organ function. It is crucial to determine the appropriate dosage to achieve the desired effects while minimizing potential toxicity .
Metabolic Pathways
4-Ethoxy-2’-iodobenzophenone is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of different metabolites. These metabolites can further participate in various biochemical reactions, affecting overall metabolic pathways. Understanding the metabolic pathways of 4-Ethoxy-2’-iodobenzophenone is essential for predicting its effects and potential interactions with other substances .
Transport and Distribution
The transport and distribution of 4-Ethoxy-2’-iodobenzophenone within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it can localize to different cellular compartments, such as the cytoplasm, nucleus, or organelles. The distribution of 4-Ethoxy-2’-iodobenzophenone within cells can influence its activity and interactions with other biomolecules .
Subcellular Localization
The subcellular localization of 4-Ethoxy-2’-iodobenzophenone plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes. Understanding the subcellular localization of 4-Ethoxy-2’-iodobenzophenone is essential for elucidating its biochemical mechanisms .
Eigenschaften
IUPAC Name |
(4-ethoxyphenyl)-(2-iodophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO2/c1-2-18-12-9-7-11(8-10-12)15(17)13-5-3-4-6-14(13)16/h3-10H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBWEFOZVBVYSH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC=CC=C2I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














